GC Retention Index (Kovats) Positions N-Cyclohexylpropanamide Between C2 and C4 Homologs
On a non-polar SE-30 capillary column, N-cyclohexylpropanamide exhibits a Kovats retention index of 1378, placing it precisely between N-cyclohexylacetamide (1313) and N-cyclohexylbutanamide (1459). This quantitative spacing confirms that GC retention increases predictably with acyl chain length and that the compound can be unambiguously distinguished from its C2 and C4 homologs by standard GC methods [1].
| Evidence Dimension | Kovats Retention Index (SE-30 column) |
|---|---|
| Target Compound Data | 1378 |
| Comparator Or Baseline | N-Cyclohexylacetamide (RI = 1313); N-Cyclohexylbutanamide (RI = 1459) |
| Quantified Difference | +65 RI units vs. N-cyclohexylacetamide; −81 RI units vs. N-cyclohexylbutanamide |
| Conditions | SE-30 capillary column (J&W Scientific, Folsom, CA, USA); reference: Krawczyk & Piotrowski, J. Chromatogr. 463:297 (1989) |
Why This Matters
Procurement of the correct homolog is essential for analytical method development where GC retention time is used for identity confirmation, as misidentification with the C2 or C4 analog would yield erroneous results.
- [1] Krawczyk, W., and Piotrowski, G.T. 1989. Relationships between structure and retention index for N-substituted amides of aliphatic acids on a non-polar column. J. Chromatogr. 463:297-304. Data retrieved from Pherobase. View Source
